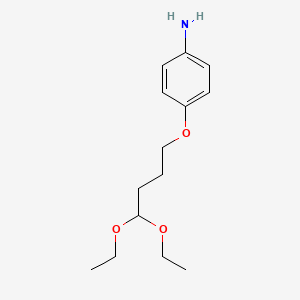
4-(4,4-Diethoxybutoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Diethoxybutoxy)aniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with an aniline group and a butoxy chain with two ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diethoxybutoxy)aniline typically involves the reaction of 4-nitrophenol with sodium hydroxide to form the corresponding phenoxide, which is then reacted with 4,4-diethoxybutyl bromide to yield the nitro compound. This intermediate is subsequently reduced to the aniline derivative using common reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Diethoxybutoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like manganese dioxide.
Reduction: The nitro precursor can be reduced to the aniline derivative using hydrogen gas and a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Manganese dioxide, peroxymonosulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4,4-Diethoxybutoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-(4,4-Diethoxybutoxy)aniline involves its interaction with various molecular targets. The aniline group can form hydrogen bonds and participate in electron transfer reactions, influencing biological pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound with a simpler structure.
4-Methoxyaniline: Similar structure with a methoxy group instead of the butoxy chain.
4-Ethoxyaniline: Similar structure with an ethoxy group instead of the butoxy chain
Uniqueness
4-(4,4-Diethoxybutoxy)aniline is unique due to its extended butoxy chain with two ethoxy groups, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity compared to simpler aniline derivatives .
Eigenschaften
Molekularformel |
C14H23NO3 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-(4,4-diethoxybutoxy)aniline |
InChI |
InChI=1S/C14H23NO3/c1-3-16-14(17-4-2)6-5-11-18-13-9-7-12(15)8-10-13/h7-10,14H,3-6,11,15H2,1-2H3 |
InChI-Schlüssel |
NDUIJOUGQQTWIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCOC1=CC=C(C=C1)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


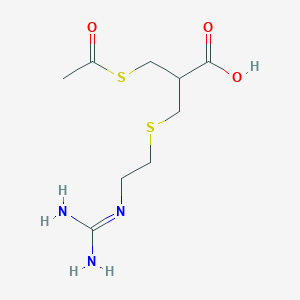

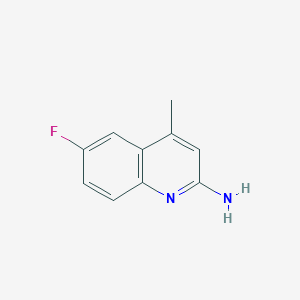
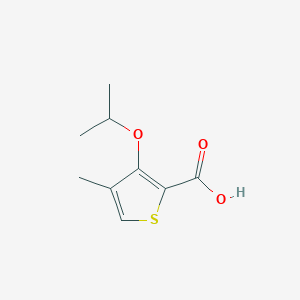
![(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine](/img/structure/B13342681.png)

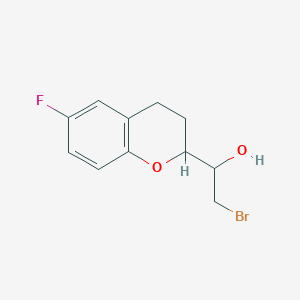
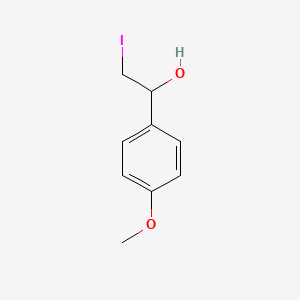

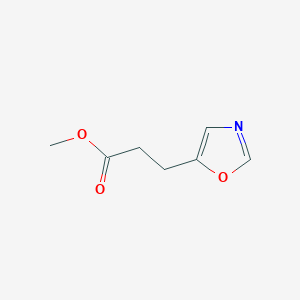
![4-(6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid hydrochloride](/img/structure/B13342733.png)
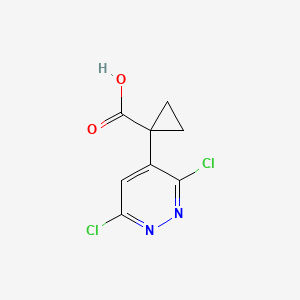

![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
